4,4,5,5-Tetramethyl-2-[3-(prop-2-en-1-yloxy)phenyl]-1,3,2-dioxaborolane
Overview
Description
“4,4,5,5-Tetramethyl-2-[3-(prop-2-en-1-yloxy)phenyl]-1,3,2-dioxaborolane” is also known as Isopropenylboronic acid pinacol ester . It is a boronic acid derivative with the empirical formula C9H17BO2 . It is used as a reagent in various chemical reactions .
Molecular Structure Analysis
The molecular weight of this compound is 168.04 g/mol . The SMILES string representation of its structure isCC(=C)B1OC(C)(C)C(C)(C)O1
. Chemical Reactions Analysis
As mentioned earlier, this compound is used as a reagent in various chemical reactions, including Palladium-catalyzed Suzuki-Miyaura cross-coupling processes, Inverse-electron-demand Diels-Alder reaction, Simmons-Smith Cyclopropanation Reaction, Polyene cyclization, Stereoselective aldol reactions, and Grubbs cross-metathesis reaction .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a boiling point of 47-49 °C at 9 mbar and a density of 0.894 g/mL at 25 °C . The refractive index (n20/D) is 1.4320 .Scientific Research Applications
Synthesis and Structural Studies
- Synthesis Techniques : This compound has been prepared through the rhodium-catalyzed hydroboration of allyl phenyl sulfone. Its molecular structure was characterized using X-ray diffraction, indicating no significant intramolecular or intermolecular interaction with the boron atom (Coombs et al., 2006).
- Crystal Structure Analysis : The crystal structure and conformational analyses of derivatives of this compound have been confirmed using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These studies reveal insights into the physicochemical properties of the compounds (Huang et al., 2021).
Applications in Material Science and Chemistry
- Optical Properties and Sensing : A derivative, 4-PYB, shows sensitivity and selectivity for H2O2, which has been successfully applied for detecting H2O2 in living cells. This indicates its potential in the development of novel functional materials (Nie et al., 2020).
- Nanoparticle Development : The compound has been used in the synthesis of bright fluorescence emission-tuned nanoparticles, crucial for applications like stable nanoparticles in water with high quantum yields, potentially useful in various scientific and industrial applications (Fischer et al., 2013).
Biological and Medicinal Chemistry
- Lipogenic Inhibitors : Derivatives of this compound have shown inhibitory effects against lipogenic gene expression in mammalian hepatocytes, indicating potential applications in lipid-lowering drug development (Das et al., 2011).
Industrial and Synthetic Chemistry
- Continuous Flow Synthesis : A scalable process for the preparation of a derivative of this compound via continuous-flow and distillation process, highlighting its utility in large-scale chemical production (Fandrick et al., 2012).
Safety and Hazards
Mechanism of Action
It’s worth noting that this compound belongs to the class of organoboron compounds known as boronic esters, specifically a pinacol boronic ester . These types of compounds are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . They can act as a reagent to borylate arenes , which is a key step in many synthetic pathways for creating biologically active compounds .
The pharmacokinetics and the effect of environmental factors on the action, efficacy, and stability of this compound would depend on its specific chemical properties, including its stability, solubility, and reactivity. These properties can be influenced by factors such as temperature, pH, and the presence of other chemicals .
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-prop-2-enoxyphenyl)-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO3/c1-6-10-17-13-9-7-8-12(11-13)16-18-14(2,3)15(4,5)19-16/h6-9,11H,1,10H2,2-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJUJRNLCPKWQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-[3-(prop-2-en-1-yloxy)phenyl]-1,3,2-dioxaborolane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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